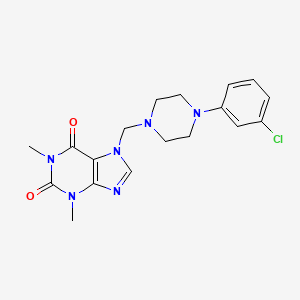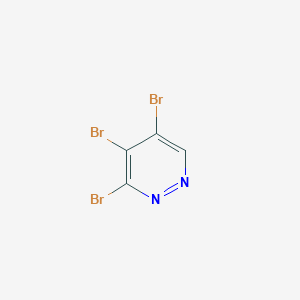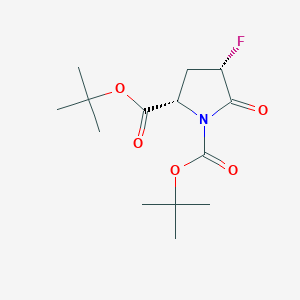
Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate” is a complex organic compound. It is related to “tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate”, which is used as a PET biomarker to assess intracellular redox status in vivo through targeting of the cystine/glutamate antiporter protein .
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the synthesis of “(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline” involved a Mitsunobu reaction with perfluoro-tert-butanol . Another study reported the synthesis of “[18F]FSPG” through two commercially available radiosynthesizers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex. For instance, the synthesis of “[18F]FSPG” involved the substitution of nucleophilic [18F]fluoride with a protected naphthylsulfonyloxy-propyl-L-glutamate derivative .Wissenschaftliche Forschungsanwendungen
Synthesis of Antibacterial Agents
This compound plays a crucial role in the synthesis of novel antibacterial agents. For instance, the fluoronaphthyridines series, including modifications like 5-methyl group enhancements, have shown promising antibacterial activities both in vitro and in vivo. The variations in the cycloalkylamino group, particularly the (3S)-3-amino-pyrrolidine, significantly improved the compound's antibacterial efficacy, highlighting its potential as a therapeutic agent (Bouzard et al., 1992).
Enzymatic C-Demethylation
Another application involves the enzymatic C-demethylation of compounds related to dipeptidyl peptidase-4 inhibitors. The compound under study was subjected to hepatic microsomal systems, leading to the formation of metabolites through hydroxylation and carbonyl reduction. This process highlighted the nonenzymatic decarboxylation potential due to the tert-butyl moiety, providing insights into the metabolic pathways and stability of pharmaceutical compounds (Yoo et al., 2008).
Chemical Synthesis Enhancement
The compound also facilitates the parallel solution-phase synthesis of various chemical structures. For example, a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates was prepared, showcasing the compound's versatility in synthesizing complex molecules with potential pharmacological activities (Svete et al., 2010).
Molecular Complexation Studies
Research on molecular tweezers with active site carboxylic acids showed that the microenvironment around the carboxylic acid group significantly alters its complexation behavior. This study provided valuable insights into how modifications like the one presented by "Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate" can impact molecular interactions, which is critical for developing more efficient and selective sensors or drug delivery systems (Zimmerman et al., 1991).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO5/c1-13(2,3)20-11(18)9-7-8(15)10(17)16(9)12(19)21-14(4,5)6/h8-9H,7H2,1-6H3/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBXGONAMUFGQV-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

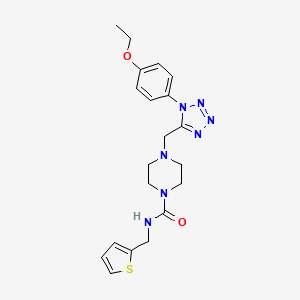
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2382312.png)

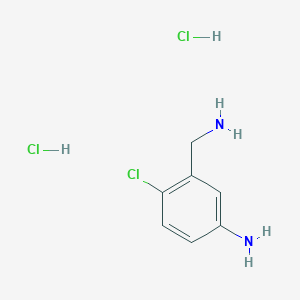

![1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one](/img/structure/B2382317.png)
![4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2382320.png)
![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2382323.png)
![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)
![(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2382327.png)
![2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2382329.png)
